![molecular formula C14H23ClN2O2S B4181457 1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4181457.png)
1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride
説明
1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is commonly referred to as PEP and is synthesized through a complex process involving various chemical reactions. In
作用機序
PEP acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO-B, PEP increases the levels of these neurotransmitters in the brain, leading to an increase in their activity. This has been shown to have a significant effect on the central nervous system, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
PEP has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to improved cognitive function and mood. PEP has also been shown to have a significant effect on the cardiovascular system, leading to a decrease in blood pressure and an increase in heart rate.
実験室実験の利点と制限
One of the main advantages of using PEP in lab experiments is its selectivity for MAO-B. This makes it a valuable tool for studying the effects of drugs and chemicals on the central nervous system. However, one of the limitations of using PEP is its potential toxicity. PEP has been shown to have a toxic effect on certain cells in the body, making it important to use caution when handling and using this chemical.
将来の方向性
There are several future directions for research involving PEP. One area of research is the development of new drugs that target MAO-B. PEP has been shown to be a valuable tool for studying the effects of these drugs on the central nervous system, and further research in this area could lead to the development of new treatments for neurological disorders such as Parkinson's disease. Another area of research is the investigation of the role of PEP in the cardiovascular system. PEP has been shown to have a significant effect on blood pressure and heart rate, and further research in this area could lead to the development of new treatments for cardiovascular disease.
科学的研究の応用
PEP has been widely used in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to have a significant effect on the central nervous system, making it a valuable tool for studying the mechanisms of action of various drugs and chemicals. PEP has also been used to study the effects of drugs on the cardiovascular system and to investigate the role of certain neurotransmitters in the brain.
特性
IUPAC Name |
1-phenyl-N-(2-piperidin-1-ylethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c17-19(18,13-14-7-3-1-4-8-14)15-9-12-16-10-5-2-6-11-16;/h1,3-4,7-8,15H,2,5-6,9-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMKHMMLGWZQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(2-piperidin-1-ylethyl)methanesulfonamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




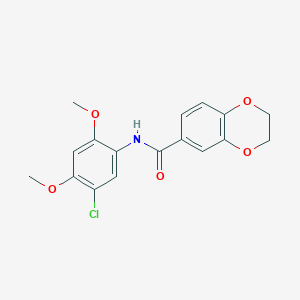
![2-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181389.png)
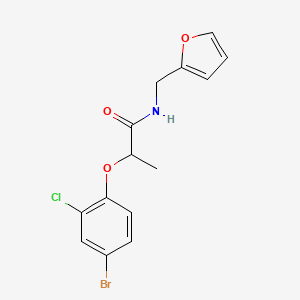
![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4181426.png)
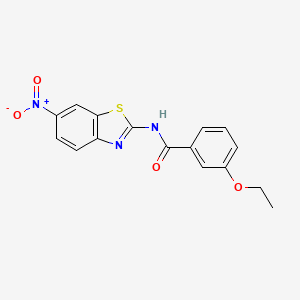
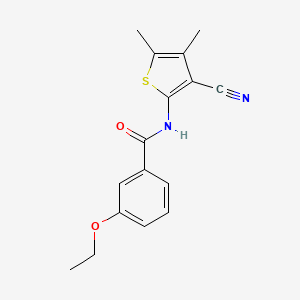
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181453.png)
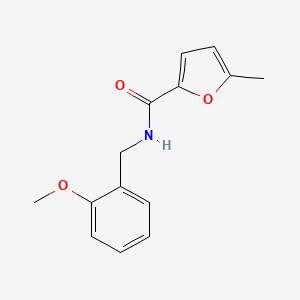

![N-[1-(3,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4181468.png)

![1-(2-phenylethyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4181482.png)
![2-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4181486.png)